4-hydroxy-5-nitropyridazin-3(2H)-one
Overview
Description
4-hydroxy-5-nitropyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with hydroxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-nitropyridazin-3(2H)-one typically involves the nitration of pyridazinone derivatives. One common method is the nitration of 4-hydroxy-3(2H)-pyridazinone using nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-nitropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 4-oxo-5-nitropyridazin-3(2H)-one.
Reduction: Formation of 4-hydroxy-5-aminopyridazin-3(2H)-one.
Substitution: Formation of various substituted pyridazinone derivatives depending on the reagents used.
Scientific Research Applications
4-hydroxy-5-nitropyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-nitropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3(2H)-pyridazinone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitropyridazin-3(2H)-one: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
4-amino-5-nitropyridazin-3(2H)-one: Contains an amino group instead of a hydroxy group, altering its chemical reactivity and biological activity.
Uniqueness
4-hydroxy-5-nitropyridazin-3(2H)-one is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
5-nitro-1,2-dihydropyridazine-3,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-6-4(3)9/h1H,(H,5,8)(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZQHOGQSIIRGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=O)NN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514487 | |
Record name | 5-Nitro-1,2-dihydropyridazine-3,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2854-59-3 | |
Record name | 5-Nitro-1,2-dihydropyridazine-3,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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